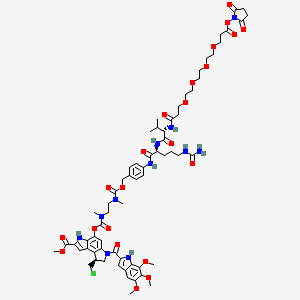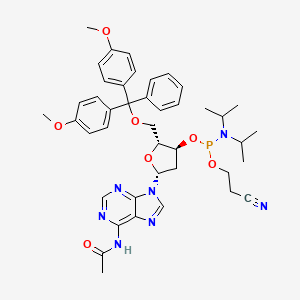![molecular formula C39H50N4O4 B11931758 3-[(9Z,19Z,21S,22S)-11-ethyl-16-(1-hexoxyethyl)-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,9,11,13,15,17,19-nonaen-22-yl]propanoic acid](/img/structure/B11931758.png)
3-[(9Z,19Z,21S,22S)-11-ethyl-16-(1-hexoxyethyl)-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,9,11,13,15,17,19-nonaen-22-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Hexyloxyethyl)-2-devinyl Pyropheophorbide-α is a second-generation photosensitizer used in photodynamic therapy (PDT). This compound is derived from pyropheophorbide-α and has been extensively studied for its potential in treating various types of cancer. The unique structure of 2-(1-Hexyloxyethyl)-2-devinyl Pyropheophorbide-α allows it to generate reactive oxygen species (ROS) upon light activation, which can induce cell death in targeted cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Hexyloxyethyl)-2-devinyl Pyropheophorbide-α involves the modification of pyropheophorbide-αThis is typically achieved through a series of chemical reactions, including esterification and reduction .
Industrial Production Methods: Industrial production of 2-(1-Hexyloxyethyl)-2-devinyl Pyropheophorbide-α follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is then purified using techniques such as chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: 2-(1-Hexyloxyethyl)-2-devinyl Pyropheophorbide-α undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive oxygen species (ROS) upon light activation.
Reduction: Reduction reactions can modify the hexyloxyethyl group, altering the compound’s properties.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing the compound’s photodynamic properties.
Common Reagents and Conditions:
Oxidation: Light and oxygen are essential for the oxidation process in photodynamic therapy.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various organic reagents can be employed depending on the desired functional group.
Major Products Formed: The primary product of interest is the ROS generated during photodynamic therapy, which induces cell death in cancer cells .
Aplicaciones Científicas De Investigación
2-(1-Hexyloxyethyl)-2-devinyl Pyropheophorbide-α has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(1-Hexyloxyethyl)-2-devinyl Pyropheophorbide-α involves its activation by light, leading to the generation of ROS. These ROS cause oxidative damage to cellular components, inducing apoptosis in cancer cells. The compound primarily targets cellular organelles such as mitochondria and the endoplasmic reticulum .
Comparación Con Compuestos Similares
Photofrin: Another photosensitizer used in photodynamic therapy but with different photophysical properties.
Temoporfin: A second-generation photosensitizer with a different chemical structure.
Verteporfin: Used in treating macular degeneration and has distinct absorption characteristics.
Uniqueness: 2-(1-Hexyloxyethyl)-2-devinyl Pyropheophorbide-α stands out due to its higher ROS generation efficiency and better photophysical properties compared to other photosensitizers. Its ability to localize within specific cellular organelles enhances its effectiveness in photodynamic therapy .
Propiedades
Fórmula molecular |
C39H50N4O4 |
|---|---|
Peso molecular |
638.8 g/mol |
Nombre IUPAC |
3-[(9Z,19Z,21S,22S)-11-ethyl-16-(1-hexoxyethyl)-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,9,11,13,15,17,19-nonaen-22-yl]propanoic acid |
InChI |
InChI=1S/C39H50N4O4/c1-8-10-11-12-15-47-24(7)36-22(5)30-17-29-21(4)26(13-14-35(45)46)38(42-29)27-16-34(44)37-23(6)31(43-39(27)37)18-32-25(9-2)20(3)28(40-32)19-33(36)41-30/h17-19,21,24,26,31,40-42H,8-16H2,1-7H3,(H,45,46)/b28-19?,29-17-,32-18-,38-27?/t21-,24?,26-,31?/m0/s1 |
Clave InChI |
IWNIBGWMMPUSGZ-FWRNXRFJSA-N |
SMILES isomérico |
CCCCCCOC(C)C1=C2C=C3C(=C(/C(=C/C4C(=C5C(=O)CC(=C6[C@H]([C@@H](/C(=C/C(=C1C)N2)/N6)C)CCC(=O)O)C5=N4)C)/N3)CC)C |
SMILES canónico |
CCCCCCOC(C)C1=C2C=C3C(=C(C(=CC4C(=C5C(=O)CC(=C6C(C(C(=CC(=C1C)N2)N6)C)CCC(=O)O)C5=N4)C)N3)CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-chloro-2-[(1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene;1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B11931686.png)

![2-Amino-1-[4-(2,5-difluorophenyl)-2-phenyl-2,5-dihydropyrrol-1-yl]-3-methylbutan-1-one](/img/structure/B11931706.png)


![4-[4-[[1-Butyl-3-[cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl]phenoxy]benzoic acid;hydrochloride](/img/structure/B11931721.png)



![2'-[3-[2-[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B11931747.png)
![5-[4-[(2-fluorophenyl)methoxy]phenyl]pyrrolidine-2-carboxamide](/img/structure/B11931749.png)
![1,4-bis[(4E)-5-(3,4,5-trimethoxyphenyl)pent-4-en-1-yl]-1,4-diazepane dihydrochloride](/img/structure/B11931750.png)
![4-Amino-1-[5-(chloromethyl)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B11931752.png)
